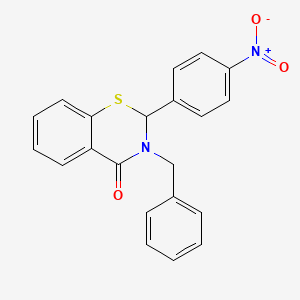![molecular formula C18H14ClNO2 B5465610 2-[2-(5-chloro-2-methoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5465610.png)
2-[2-(5-chloro-2-methoxyphenyl)vinyl]-8-quinolinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(5-chloro-2-methoxyphenyl)vinyl]-8-quinolinol, also known as CMQ, is a chemical compound that has gained attention in the scientific community due to its potential in various fields such as medicine, biology, and chemistry.
Mécanisme D'action
The mechanism of action of 2-[2-(5-chloro-2-methoxyphenyl)vinyl]-8-quinolinol is not fully understood, but it is believed to involve the chelation of metal ions, which can lead to the inhibition of enzymes and other biological processes. This compound has also been shown to induce apoptosis in cancer cells, which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects
Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the growth of bacteria and fungi. This compound has also been shown to have antioxidant properties, which could protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-[2-(5-chloro-2-methoxyphenyl)vinyl]-8-quinolinol is its versatility, as it can be used in a variety of scientific fields. This compound is also relatively easy to synthesize, making it accessible to researchers. However, one limitation of this compound is its potential toxicity, which could limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on 2-[2-(5-chloro-2-methoxyphenyl)vinyl]-8-quinolinol. One area of interest is the development of new anti-cancer therapies based on this compound. Another area of interest is the use of this compound as a fluorescent probe to study metal ion localization and distribution in cells. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in catalysis and materials science.
Méthodes De Synthèse
2-[2-(5-chloro-2-methoxyphenyl)vinyl]-8-quinolinol can be synthesized through a reaction between 5-chloro-2-methoxybenzaldehyde and 8-hydroxyquinoline in the presence of a base. The resulting product is a yellow powder with a melting point of 218-220°C.
Applications De Recherche Scientifique
2-[2-(5-chloro-2-methoxyphenyl)vinyl]-8-quinolinol has been studied for its potential in various scientific fields. In medicine, this compound has shown promise as an anti-cancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo. In addition, this compound has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
In biology, this compound has been used as a fluorescent probe to study the localization and distribution of metal ions in cells. This compound has also been shown to have antioxidant properties, which could make it useful in the development of new therapies for oxidative stress-related diseases.
In chemistry, this compound has been used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis and materials science.
Propriétés
IUPAC Name |
2-[(E)-2-(5-chloro-2-methoxyphenyl)ethenyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2/c1-22-17-10-7-14(19)11-13(17)6-9-15-8-5-12-3-2-4-16(21)18(12)20-15/h2-11,21H,1H3/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGXGWRAUJVUGMZ-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C=CC2=NC3=C(C=CC=C3O)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Cl)/C=C/C2=NC3=C(C=CC=C3O)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49667875 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

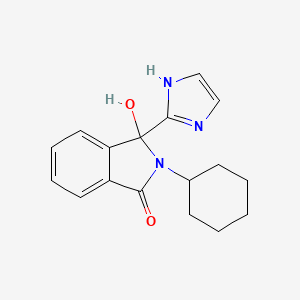
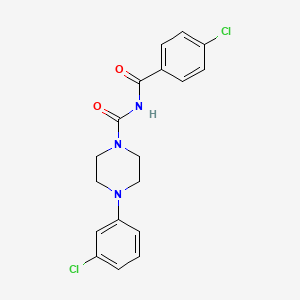
![3-[3,5-bis(trifluoromethyl)phenyl]-2-[2-(2-fluorophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5465540.png)
![3-[(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-morpholinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5465548.png)
![3-(3,9-diazaspiro[5.6]dodec-9-ylcarbonyl)-2-pyridinol dihydrochloride](/img/structure/B5465565.png)
![3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methyl-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B5465572.png)
![N-benzyl-2-{[1-(3-pyridinyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5465580.png)
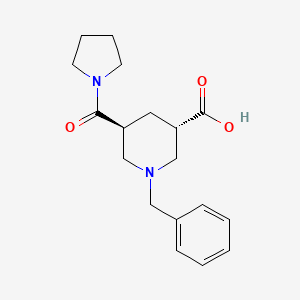
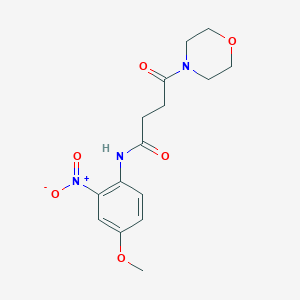
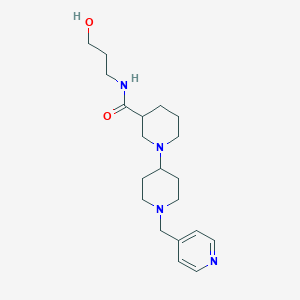
![N-isopropyl-2-(3-methylisoxazol-5-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5465601.png)
![3-[3-(3-chlorophenyl)-2-methylacryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B5465603.png)
